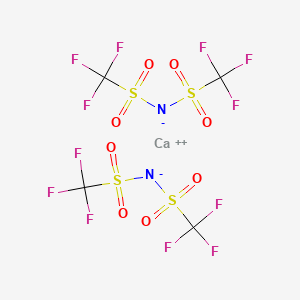

Calcium(II) Bis(trifluoromethanesulfonyl)imide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

calcium;bis(trifluoromethylsulfonyl)azanide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C2F6NO4S2.Ca/c2*3-1(4,5)14(10,11)9-15(12,13)2(6,7)8;/q2*-1;+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFABOCFDABTAPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4CaF12N2O8S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

600.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

165324-09-4 | |

| Record name | Calcium trifluoromethanesulfonimide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Electrochemical Properties of Calcium(II) Bis(trifluoromethanesulfonyl)imide

Executive Summary

Calcium(II) Bis(trifluoromethanesulfonyl)imide, denoted as Ca(TFSI)₂ or Ca(NTf₂)₂, represents a critical electrolyte salt in the advancement of multivalent energy storage, specifically Calcium-ion batteries (CIBs). Unlike traditional salts (e.g., Ca(ClO₄)₂ or Ca(BF₄)₂), Ca(TFSI)₂ offers a unique balance of high solubility in aprotic solvents and superior thermal stability.

However, its electrochemical utility is governed by a strict "solvation paradigm." In conventional carbonate solvents, the TFSI⁻ anion tends to decompose on the anode, forming a blocking CaF₂ layer. The modern application of this salt relies on high-solvation strategies (using glymes or high-concentration electrolytes) to suppress anion reduction, thereby enabling reversible calcium plating/stripping.

Key Technical Insight: The performance of Ca(TFSI)₂ is not intrinsic to the salt alone but is a function of the Solvation Structure (SSIP vs. CIP) .

Physicochemical Fundamentals

Before electrochemical application, the fundamental material properties must be understood to ensure protocol validity.

Molecular Attributes

-

Formula: Ca(N(SO₂CF₃)₂)₂

-

Molecular Weight: 600.35 g/mol [1]

-

Appearance: White crystalline powder (highly hygroscopic).

-

Solubility: High solubility (>1 M) in polar aprotic solvents (EC, PC, DME, DMF, G4).

Thermal & Chemical Stability

Ca(TFSI)₂ exhibits exceptional thermal stability compared to hexafluorophosphates or perchlorates.

-

Melting Point: >300°C (decomposition often precedes melting in impure samples).

-

Decomposition Onset: ~350°C (TGA in N₂).

-

Hygroscopicity: Extreme. Commercially available "anhydrous" grades often contain 500–1000 ppm water, necessitating rigorous drying protocols (see Section 5).

Electrochemical Properties[2][3][4][5][6][7][8][9][10]

Ionic Conductivity

Conductivity in Ca(TFSI)₂ electrolytes is generally lower than Li-ion equivalents due to the strong coulombic interaction of the divalent Ca²⁺ cation with solvent molecules and anions, leading to higher viscosity.

| Solvent System | Concentration | Temperature | Ionic Conductivity (σ) | Note |

| EC:PC (1:1) | 0.5 M | 25°C | ~ 1.2 - 2.5 mS/cm | High viscosity; poor Ca²⁺ mobility. |

| G4 (Tetraglyme) | 0.5 M | 25°C | ~ 0.8 - 1.5 mS/cm | Lower σ, but enables reversible plating. |

| DMF | 0.5 M | 25°C | ~ 5.0 - 8.0 mS/cm | High σ due to high dielectric constant. |

| Acetonitrile | 0.5 M | 25°C | > 10 mS/cm | High σ, but low anodic stability. |

Electrochemical Stability Window (ESW)

The ESW is defined by the anodic limit (oxidation of the anion/solvent) and the cathodic limit (reduction of the cation or anion).

-

Anodic Stability: High.[2] TFSI⁻ is stable up to ~4.5 V vs. Ca/Ca²⁺ (approx.[2] 5.8 V vs. Li/Li⁺) on Al or stainless steel current collectors. This makes it compatible with high-voltage cathodes.

-

Cathodic Stability (The Challenge): The TFSI⁻ anion is prone to reductive decomposition around 0.5 - 1.0 V vs. Ca/Ca²⁺ . If TFSI⁻ is in the primary solvation shell (Contact Ion Pair - CIP), it reduces to form an insulating Solid Electrolyte Interphase (SEI) composed mainly of CaF₂, which blocks Ca²⁺ diffusion.

Solvation Structure & Mechanism

The electrochemical reversibility of Ca(TFSI)₂ is dictated by the coordination environment of the Ca²⁺ ion.

-

Contact Ion Pair (CIP): Anion (TFSI⁻) is attached to Ca²⁺. Common in low-donor solvents (carbonates). Result: Anion Reduction (Passivation).

-

Solvent-Separated Ion Pair (SSIP): Ca²⁺ is fully solvated by solvent molecules; TFSI⁻ is free. Common in high-donor solvents (Glymes, DMF). Result: Reversible Plating.

Figure 1: Mechanistic difference between Contact Ion Pairs (CIP) and Solvent-Separated Ion Pairs (SSIP) in Ca(TFSI)₂ electrolytes. High-donicity solvents prevent anion reduction.

Interfacial Chemistry: The SEI Problem

In drug development and materials science, surface interactions are critical. For Ca(TFSI)₂, the Solid Electrolyte Interphase (SEI) is the primary failure mode in standard formulations.

Decomposition Pathway

When Ca(TFSI)₂ is used in carbonates (EC/PC), the TFSI⁻ anion undergoes reductive cleavage:

-

CaF₂: While a good component in Li-ion SEI, CaF₂ is an ionic insulator for Ca²⁺ ions (migration barrier > 0.8 eV).

-

Impact: The electrode surface becomes passivated.[3][4][5] The battery behaves like a capacitor or an open circuit after the first cycle.

-

Solution: Use solvents that enforce SSIP (Figure 1) or operate at elevated temperatures (>60°C) to lower the migration barrier.

Experimental Protocols

Salt Purification (Drying)

Commercially available Ca(TFSI)₂ (purity 99.5%) contains significant water (hydration shell). Water reacts with Ca metal to form Ca(OH)₂, passivating the anode immediately.

Protocol:

-

Equipment: Vacuum oven (Büchi or similar) capable of < 0.1 mbar.

-

Temperature: Set to 120°C - 130°C .

-

Duration: Minimum 24 hours (48 hours recommended).

-

Process:

-

Place salt in a glass vial (cap off) inside the oven.

-

Ramp temperature slowly to avoid "popping" if water content is high.

-

Transfer directly to an Argon-filled glovebox without exposure to air.

-

Validation: Karl Fischer titration should yield < 20 ppm H₂O.[6]

-

Electrolyte Preparation Workflow

This self-validating workflow ensures the exclusion of moisture and the correct solvation state.

Figure 2: Preparation and Quality Control workflow for Ca(TFSI)₂ electrolytes.

Electrochemical Characterization

To verify the electrolyte quality, run a Linear Sweep Voltammetry (LSV) test:

-

Setup: 3-electrode cell (WE: Al foil, CE: Ca metal, RE: Ca metal).

-

Scan: Open Circuit Potential (OCP) to 5.0 V vs. Ca/Ca²⁺.

-

Criteria: Current density should remain < 10 µA/cm² up to 4.0 V. A sharp rise before 3.5 V indicates high water content or solvent decomposition.

References

-

Görne, A. L., et al. (2020). "Design principles and physicochemical characterization of Ca(TFSI)2-based electrolytes." ResearchGate.[7][8]

-

Li, J., et al. (2022). "Concentrated Electrolyte for High-Performance Ca-Ion Battery Based on Organic Anode and Graphite Cathode." Angewandte Chemie Int. Ed.

-

Jie, Y., et al. (2020). "Electrolyte Solvation Manipulation Enables Unprecedented Room-Temperature Calcium-Metal Batteries." Angewandte Chemie.

-

Shyamsunder, A., et al. (2019). "Towards novel calcium battery electrolytes by efficient computational screening." Chalmers Research.

-

Sigma-Aldrich. "Calcium bis(trifluoromethylsulfonyl)imide, battery grade 99.5%." Product Specification.

Sources

- 1. This compound | 165324-09-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 2. perssongroup.lbl.gov [perssongroup.lbl.gov]

- 3. escholarship.org [escholarship.org]

- 4. youtube.com [youtube.com]

- 5. chemrxiv.org [chemrxiv.org]

- 6. Toggling Calcium Plating Activity and Reversibility through Modulation of Ca2+ Speciation in Borohydride-based Electrolytes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Calcium Triflimide: A Benchmark Lewis Acid for Sustainable Catalysis

The following technical guide details the fundamental and applied aspects of Calcium Triflimide [Ca(NTf₂)₂] in catalysis.

Technical Whitepaper | Application Note: Ca-001

Executive Summary

Calcium triflimide, Ca(NTf₂)₂ (Calcium bis(trifluoromethanesulfonyl)imide), has emerged as a premier "soft" Lewis acid catalyst, bridging the gap between traditional transition metal catalysis and sustainable main-group chemistry.[1] Unlike its triflate [Ca(OTf)₂] analog, the triflimide counterion confers unique physicochemical properties—specifically enhanced organic solubility and extreme anion lability —that allow the Ca(II) center to access higher electrophilicity. This guide analyzes the mechanistic underpinnings of Ca(NTf₂)₂ and provides validated protocols for its synthesis and application in high-value transformations like SuFEx and hydroamination.

Part 1: The Physicochemical Foundation

The "Triflimide Effect"

The superior catalytic performance of Ca(NTf₂)₂ over Ca(OTf)₂ is driven by the delocalization of the negative charge across the N(SO₂CF₃)₂ moiety. This results in a weakly coordinating anion (WCA) that interacts minimally with the calcium cation.

| Feature | Calcium Triflate [Ca(OTf)₂] | Calcium Triflimide [Ca(NTf₂)₂] | Impact on Catalysis |

| Anion Basicity | Moderate | Low | NTf₂ dissociates more readily, exposing the Lewis acidic Ca²⁺ center. |

| Solubility | Polar solvents only (MeOH, DMF) | Broad (THF, t-AmylOH, MeCN, CH₂Cl₂) | Enables catalysis in non-coordinating solvents, preventing catalyst quenching. |

| Hygroscopicity | High | Moderate to High | Both require strict drying, but NTf₂ salts are often easier to handle in organic media. |

| Lewis Acidity | High (in solution) | Very High (Effective) | Higher effective acidity due to reduced ion pairing in solution. |

Lewis Acidity Quantification (Gutmann-Beckett)

Using the Gutmann-Beckett method (³¹P NMR of Et₃PO probe), Ca(NTf₂)₂ demonstrates significant Lewis acidity. While specific Acceptor Number (AN) values vary by solvent, Ca(NTf₂)₂ consistently induces a larger downfield shift in ³¹P NMR compared to Ca(OTf)₂ in non-polar media, indicative of a "naked" cation effect.

Technical Insight: In acetonitrile-d3, Ca(II) centers typically show ³¹P shifts in the range of 45–55 ppm (relative to Et₃PO in hexane at 41 ppm). The lability of the NTf₂ anion ensures that substrate binding (e.g., sulfonyl fluorides or alcohols) is kinetically favored over anion recombination.

Part 2: Mechanistic Principles

Activation Modes

Ca(NTf₂)₂ operates primarily through two distinct mechanistic pathways depending on the substrate class:

-

Hard-Hard Activation (SuFEx): The Ca²⁺ center acts as a template, coordinating the sulfonyl fluoride oxygens and the leaving fluoride, while a base (DABCO) activates the nucleophile.

-

Ionization/Carbocation Formation (Hydroamination): For

-activated alcohols (allylic/benzylic), Ca(NTf₂)₂ facilitates the ionization of the C–OH bond, generating a stabilized carbocation/ion-pair intermediate.

Mechanistic Visualization

The following diagrams illustrate the catalytic cycles for these two dominant applications.

Figure 1: Dual activation modes of Calcium Triflimide. Left: Lewis acid activation of S(VI)-F bonds. Right: Ionization of alcohols to carbocations.

Part 3: Experimental Protocols

Synthesis of Calcium Triflimide [Ca(NTf₂)₂]

While commercially available, in-house preparation ensures anhydrous quality essential for high-performance catalysis.

Reagents:

-

Calcium Carbonate (

, >99%) or Calcium Oxide ( -

Bis(trifluoromethane)sulfonimide (

, Triflimidic acid). -

Solvent: Deionized Water.

Protocol:

-

Neutralization: Suspend

(10.0 mmol, 1.00 g) in 20 mL of deionized water. Slowly add -

Digestion: Stir the mixture at 60°C for 2 hours to ensure complete reaction and dissolution. The solution should become clear.

-

Filtration: Filter off any unreacted carbonates using a fine glass frit.

-

Drying (Critical):

-

Evaporate water using a rotary evaporator at 80°C.

-

Azeotropic Drying: Add toluene (20 mL) to the residue and evaporate. Repeat 3 times to remove trace water.

-

Vacuum Cure: Dry the resulting white solid under high vacuum (<0.1 mbar) at 150°C for 12 hours.

-

-

Storage: Store in an argon-filled glovebox. The salt is hygroscopic.

Application 1: SuFEx Sulfonamide Synthesis

Based on the work of Ball et al.

Scope: Coupling of sulfonyl fluorides with amines. Reaction Mix:

-

Sulfonyl Fluoride (1.0 equiv)

-

Amine (1.2–2.0 equiv)

-

Ca(NTf₂)₂ (5–10 mol%)

-

DABCO (1.0–2.0 equiv)

-

Solvent: t-Amyl Alcohol (0.2 M) or MeCN.

Procedure:

-

In a vial, mix sulfonyl fluoride and amine in t-Amyl alcohol.

-

Add DABCO followed by Ca(NTf₂)₂.[2]

-

Stir at room temperature (or 60°C for sterically hindered substrates).

-

Monitor by LCMS.[2] Upon completion, dilute with EtOAc, wash with water, and purify.

Application 2: Direct Hydroamination of Alcohols

Based on the work of Niggemann et al.

Scope: Derivatization of benzhydryl, benzyl, or allyl alcohols with sulfonamides/carbamates. Reaction Mix:

-

Alcohol (1.0 equiv)

-

Nucleophile (e.g.,

, 1.0 equiv) -

Ca(NTf₂)₂ (5–10 mol%)

-

Solvent: Nitromethane (

) or Dichloromethane ( -

Additive:

(optional, to stabilize ionic intermediates).

Procedure:

-

Dissolve alcohol and nucleophile in the solvent.

-

Stir at room temperature.

-

Note: The reaction generates water.[4] For difficult substrates, adding molecular sieves (4Å) can drive equilibrium, though Ca(NTf₂)₂ is remarkably water-tolerant compared to early transition metals.

Part 4: Comparative Data Analysis

The following table benchmarks Ca(NTf₂)₂ against common alternatives in the context of sulfonyl fluoride activation (SuFEx).

| Catalyst | Loading (mol%) | Yield (Sulfonamide) | Reaction Time | Notes |

| Ca(NTf₂)₂ | 5 | 94% | 30 min | High solubility, rapid turnover. |

| Ca(OTf)₂ | 10 | 89% | 24 h | Lower solubility requires higher temp/time. |

| Sc(OTf)₃ | 10 | 72% | 24 h | Stronger Lewis acid but prone to inhibition. |

| None | - | <5% | 24 h | Background reaction is negligible.[3] |

Data synthesized from comparative studies on phenylsulfonyl fluoride + morpholine.

References

-

SuFEx Activation: Mahapatra, S., et al. (2020).[2] "SuFEx Activation with Ca(NTf2)2: A Unified Strategy to Access Sulfamides, Sulfamates, and Sulfonamides from S(VI) Fluorides." Organic Letters, 22(11), 4389–4394. Link

-

Sulfonamide Synthesis: Mukherjee, P., et al. (2018).[3] "Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides." Organic Letters, 20(13), 3943–3947. Link

-

Hydroamination Mechanisms: Haubenreisser, S., & Niggemann, M. (2011). "Calcium-Catalyzed Direct Amination of π-Activated Alcohols." Advanced Synthesis & Catalysis, 353(2-3), 469–474. Link

-

General Calcium Catalysis: Begouin, J. M., & Niggemann, M. (2013). "Calcium-Based Lewis Acid Catalysts." Chemistry – A European Journal, 19(25), 8030–8041. Link

-

Lewis Acidity Measurements: Erdmann, P., & Greb, L. (2022). "What Distinguishes the Strength and the Effect of a Lewis Acid: Analysis of the Gutmann-Beckett Method." Angewandte Chemie Int. Ed., 61(4). Link

Sources

theoretical calculations on Ca(NTf2)2 structure and reactivity

Executive Summary

Calcium Bis(triflimide) [Ca(NTf2)2] has emerged as a premier "soft" Lewis acid catalyst, bridging the gap between traditional hard alkaline earth metals and expensive transition metal triflates (e.g., Sc(OTf)3). Its utility in Sulfur(VI) Fluoride Exchange (SuFEx) , Friedel-Crafts alkylations , and hydroaminations stems from a unique electronic duality: the extreme electrophilicity of the Ca²⁺ center balanced by the non-coordinating, highly delocalized nature of the triflimide (NTf2⁻) anion.

This technical guide provides a rigorous theoretical framework for modeling Ca(NTf2)2. It moves beyond standard DFT defaults, addressing the critical need for dispersion corrections , explicit solvation , and polarizability when simulating this bulky, ionic system.

Theoretical Framework: The Ca(NTf2)2 System

To accurately model Ca(NTf2)2, one must abandon the "gas phase monomer" approximation. The reactivity of this catalyst is defined by its dynamic equilibrium between Contact Ion Pairs (CIP) and Solvent-Separated Ion Pairs (SSIP) .

The Anion Factor: NTf2⁻ vs. OTf⁻

Unlike the triflate (OTf⁻) anion, which often binds Ca²⁺ in a rigid monodentate or bidentate fashion, the triflimide (NTf2⁻) anion is fluxional.

-

Charge Delocalization: The negative charge in NTf2⁻ is delocalized over the N-S-O core, reducing the Coulombic attraction to Ca²⁺ compared to OTf⁻.

-

Implication: This leads to a lower barrier for ligand exchange, effectively making the Ca²⁺ center "more open" to substrate binding.

-

Dispersion: The bulky -CF3 groups in NTf2⁻ induce significant London dispersion forces, which stabilize the transition states of bulky substrates. Standard B3LYP fails here; dispersion-corrected functionals are mandatory.

Coordination Geometry & Solvation

Ca²⁺ is a hard Lewis acid (radius ~1.00 Å) with a flexible coordination number (CN = 6–8).

-

Gas Phase: Ca(NTf2)2 exists as a distorted tetrahedral monomer or dimer, with NTf2⁻ coordinating via oxygen atoms.

-

In Solution (e.g., THF, MeCN): The solvent competes with NTf2⁻. Theoretical models must include explicit solvent molecules (e.g., [Ca(NTf2)2(THF)3]) to prevent artificial over-stabilization of the anion-cation bond.

Computational Methodology

This protocol ensures chemical accuracy (< 1 kcal/mol error) for binding energies and activation barriers.

Recommended Level of Theory

| Component | Recommended Method | Rationale |

| Functional | ωB97X-D3 or M06-2X | Captures long-range dispersion (critical for NTf2) and minimizes self-interaction error. |

| Basis Set (Ca) | def2-TZVPPD | Triple-zeta quality with diffuse functions is essential for the electropositive Ca²⁺ and anionic ligands. |

| Basis Set (Light) | def2-TZVP | Balanced cost/accuracy for C, H, N, O, F, S. |

| Solvation | SMD (Solvation Model based on Density) | Superior to PCM for ionic solutes; parameterize for specific solvent (e.g., t-Amyl alcohol). |

| Frequency | Harmonic (Scale Factor ~0.98) | Essential to confirm minima (0 imaginary freq) and TS (1 imaginary freq). |

Step-by-Step Workflow

-

Conformational Search: NTf2⁻ is flexible. Perform a rotor scan of the S-N-S bond angles using a lower level theory (e.g., B3LYP/6-31G*) to find the global minimum before high-level optimization.

-

Explicit Solvation Setup:

-

Start with Ca(NTf2)2 + n Solvent molecules.

-

Scan n = 1 to 4.

-

Criterion: Stop when the binding energy of the n+1th solvent molecule is < 5 kcal/mol.

-

-

Lewis Acidity Quantification: Calculate the Fluoride Ion Affinity (FIA) to benchmark against Sc(OTf)3.

-

Reaction: [L_nCa]²⁺ + F⁻ → [L_nCa-F]⁺

-

Note: Use the isodesmic anchor point method (referencing COF2 or SiMe3+) to cancel systematic errors.

-

Reactivity & Mechanism: Case Studies

Mechanism 1: SuFEx Activation (Sulfonyl Fluoride Exchange)

Ca(NTf2)2 activates sulfonyl fluorides (R-SO2F) for nucleophilic attack by amines.

-

Mode: "Two-Point Activation"

-

Mechanism: Ca²⁺ binds the sulfonyl oxygen and the fluorine atom, elongating the S-F bond.

-

Catalytic Cycle:

-

Pre-complexation: Ca(NTf2)2 sheds one solvent molecule to bind R-SO2F.

-

Nucleophilic Attack: The amine attacks the activated Sulfur(VI) center. The NTf2⁻ anion acts as a general base (or proton shuttle) if no external base is present.

-

Fluoride Abstraction: Ca²⁺ abstracts F⁻ to form a transient [Ca-F]⁺ species, which is then turned over by silylation or protonation.

-

Mechanism 2: Friedel-Crafts Alkylation[1]

-

Substrate: Activated cyclopropanes or carbonyls.

-

Role of Ca(NTf2)2: Acts as a π-acid or oxophilic Lewis acid. The bulky NTf2⁻ anions prevent the formation of tight aggregates, keeping the catalyst soluble and active in non-polar solvents like toluene.

Visualization of Reactivity

Figure 1: Computational Workflow for Ca(NTf2)2 Catalysis

Caption: Workflow for theoretically validating Ca(NTf2)2 catalytic cycles, emphasizing explicit solvation and conformational sampling.

Figure 2: The "Dual Activation" Catalytic Cycle (SuFEx)

Caption: Simplified catalytic cycle for SuFEx activation by Ca(NTf2)2, showing key intermediates and transition states.

Experimental Validation Protocols

To validate theoretical models, use these specific experimental markers:

Spectroscopic Validation

-

IR/Raman: Compute the vibrational frequency of the S=O bond in the substrate. Upon coordination to Ca²⁺, this frequency should redshift by 20–40 cm⁻¹ .

-

Protocol: Measure IR of substrate alone vs. substrate + 10 mol% Ca(NTf2)2 in dry solvent.

-

-

NMR (¹⁹F & ¹H): Compute the ¹⁹F NMR shift of the NTf2⁻ anion.

-

Theoretical Prediction: A sharp singlet at ~ -79 ppm indicates fast exchange (SSIP). Broadening or splitting suggests tight ion pairing (CIP).

-

Experimental: Run variable-temperature (VT) NMR in non-coordinating solvents (e.g., CD2Cl2) to freeze out conformers.

-

Kinetic Isotope Effects (KIE)

-

Theory: Calculate the KIE for the rate-determining step (usually nucleophilic attack or F-abstraction).

-

Experiment: Measure kH/kD using deuterated nucleophiles. A match between computed and experimental KIE confirms the mechanism.

Future Directions

-

Machine Learning Potentials: Developing neural network potentials (NNPs) trained on high-level DFT data (e.g., coupled-cluster) to simulate Ca(NTf2)2 dynamics in explicit solvent boxes for nanoseconds, capturing rare events like ligand exchange.

-

Force Field Development: Moving beyond CHARMM36/AMBER for Ca²⁺ by incorporating Drude polarizability to accurately model the induced dipoles in the large, soft NTf2⁻ anion.

References

-

Calcium Bistriflimide-Mediated Sulfur(VI)–Fluoride Exchange (SuFEx): Mechanistic Insights toward Instigating Catalysis Source: Inorganic Chemistry (ACS Publications) URL:[Link]

-

Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides Source: Organic Letters (ACS Publications) URL:[Link]

-

Liquid Structure of Ionic Liquids with [NTf2]− Anions, Derived from Neutron Scattering Source: The Journal of Physical Chemistry B (ACS Publications) URL:[Link]

-

The Fluoride Ion Affinity Revisited: Do We Need the Anchor-Point Approach? Source: Chemistry – A European Journal (Wiley) URL:[Link]

-

Binding Energy and Free Energy of Calcium Ion to Calmodulin EF-Hands with the Drude Polarizable Force Field Source: Journal of Chemical Theory and Computation (ACS Publications) URL:[Link]

Methodological & Application

Advanced Protocol: Calcium(II) Bis(trifluoromethanesulfonyl)imide in Friedel-Crafts Alkylation

Executive Summary

This Application Note details the use of Calcium(II) Bis(trifluoromethanesulfonyl)imide [Ca(NTf₂)\₂], also known as Calcium Triflimide, as a superior Lewis acid catalyst for Friedel-Crafts alkylations. Unlike traditional aluminum or iron halides, Ca(NTf₂)\₂ offers a unique balance of high Lewis acidity , moisture tolerance , and functional group compatibility .

The protocol focuses on dehydrative alkylation (using alcohols as electrophiles) and hydroarylation (using alkenes). These methods represent a "green" shift in synthesis, producing water as the sole byproduct and avoiding the generation of stoichiometric salt waste associated with alkyl halides.

Chemical Profile & Catalyst Properties[1][2][3][4][5][6][7][8]

This compound is a "soft" Lewis acid due to the high delocalization of the negative charge on the triflimide (

| Property | Specification |

| Formula | |

| Molecular Weight | 600.37 g/mol |

| Appearance | White hygroscopic powder |

| Solubility | Soluble in |

| Acidity | Lewis Acid (Hardness: Hard/Borderline) |

| Stability | Air stable; Hygroscopic (store in desiccator). |

The "Superacidic" Anion Effect

The catalytic efficacy of Ca(NTf₂)\₂ stems from the

Mechanistic Insight: Lewis Acid vs. Hidden Brønsted Acid

Critical Scientific Context: A recurring debate in metal-catalyzed Friedel-Crafts reactions is whether the metal salt acts as a pure Lewis Acid (LA) or generates a trace strong acid (HNTf₂) via hydrolysis (Hidden Brønsted Acid, HBA).

While Ca(NTf₂)\₂ can undergo hydrolysis in wet solvents, Niggemann et al. and other kinetic studies suggest that in properly dried solvents (especially nitromethane), the reaction proceeds primarily via Lewis Acid activation . However, for robust protocol design, we treat the system as a Lewis Acid-Assisted pathway where the calcium center coordinates to the nucleofuge (OH group), weakening the C–O bond.

Mechanistic Cycle (Dehydrative Alkylation)

Figure 1: Catalytic cycle for the Ca(NTf₂)\₂-mediated dehydrative Friedel-Crafts alkylation. The calcium center activates the hydroxyl group, facilitating ionization to a stabilized carbocationic species.

Application Note 1: Dehydrative Alkylation with Alcohols

This is the flagship application for Ca(NTf₂)\₂. It allows for the direct coupling of benzyl, allyl, and propargyl alcohols with electron-rich arenes.[1]

Rationale

-

Atom Economy: Water is the only byproduct.

-

Selectivity: High regioselectivity for the more substituted position (Markovnikov).

-

Mildness: Avoids the harsh conditions of

or

Standard Protocol

Reagents:

-

Substrate (Alcohol): 1.0 equivalent (e.g., 1-phenylethanol).

-

Nucleophile (Arene): 3.0 - 5.0 equivalents (Excess prevents polyalkylation; can be used as solvent if liquid).

-

Catalyst: Ca(NTf₂)\₂ (1.0 - 5.0 mol%).

-

Solvent: Nitromethane (

) is preferred due to its high dielectric constant, which stabilizes the ionic intermediates. -

Additive (Optional):

(1-2 mol%) can enhance turnover in difficult substrates by stabilizing the cationic calcium species.

Step-by-Step Methodology:

-

Preparation: Flame-dry a 10 mL reaction vial equipped with a magnetic stir bar. Allow to cool under Argon/Nitrogen.

-

Catalyst Loading: Weigh Ca(NTf₂)\₂ (5 mol%, e.g., 30 mg for a 1 mmol scale) rapidly in air (or glovebox) and transfer to the vial.

-

Note: While air-stable, prolonged exposure to humidity will convert the catalyst to a hydrate, slowing the reaction.

-

-

Solvent Addition: Add Nitromethane (

, 2.0 mL, 0.5 M concentration relative to alcohol). -

Substrate Addition: Add the Arene (3.0 equiv) followed by the Alcohol (1.0 equiv).

-

Reaction: Cap the vial and stir at Room Temperature (25 °C) .

-

Optimization: If no conversion after 2 hours, heat to 60 °C.

-

-

Monitoring: Monitor by TLC or GC-MS. Look for the disappearance of the alcohol peak.

-

Workup:

-

Quench by adding saturated aqueous

(2 mL). -

Extract with Ethyl Acetate (

mL). -

Dry organic layers over

, filter, and concentrate.

-

-

Purification: Purify via silica gel flash chromatography.

Application Note 2: Hydroarylation of Alkenes

Ca(NTf₂)\₂ efficiently catalyzes the addition of arenes across C=C double bonds (styrenes, dienes). This reaction is 100% atom-economical.

Protocol Deviations

-

Solvent: Hexafluoroisopropanol (HFIP) is often superior for hydroarylation due to its strong hydrogen-bond donating ability, which stabilizes the anion and boosts the Lewis acidity of the cation.

-

Temperature: Often requires mild heating (60–80 °C) for unactivated alkenes.

Experimental Workflow Diagram

Figure 2: General workflow for Ca(NTf₂)\₂ catalyzed Friedel-Crafts reactions.

Troubleshooting & Optimization

The following table summarizes common issues and scientifically grounded solutions.

| Issue | Probable Cause | Corrective Action |

| Low Conversion | Catalyst hydration or strong coordination by product. | 1. Increase Temp to 60°C.2. Add 100 mg 5Å Molecular Sieves.3. Switch solvent to HFIP (enhances ionization). |

| Polyalkylation | High electrophile concentration relative to arene. | 1. Increase Arene equivalents (to 5-10 eq).2. Use "Slow Addition" of the alcohol/alkene via syringe pump. |

| Isomerization | Carbocation rearrangement (hydride/methyl shifts). | This is intrinsic to FC alkylation.[2] Lower temperature (0°C) may kinetically favor the unrearranged product, but Ca(NTf₂)\₂ usually favors thermodynamic products. |

| Catalyst Solubility | Non-polar solvents (Toluene/Hexane). | Ca(NTf₂)\₂ is insoluble in non-polar media. Must use Nitromethane, Acetonitrile, or HFIP. |

Self-Validating Control (The "Base Test")

To confirm the reaction is Lewis-Acid catalyzed and not driven by adventitious

-

Run a control reaction adding 5 mol% 2,6-Di-tert-butylpyridine (DTBP) .

-

Result: If reactivity is maintained, the mechanism is Lewis Acidic (Ca-catalyzed). If reactivity is quenched, the reaction was likely Brønsted acid-catalyzed (proton-driven).

References

-

Niggemann, M., & Meel, M. J. (2010). Calcium-Catalyzed Friedel–Crafts Alkylation with Alcohols.[1][3] Angewandte Chemie International Edition, 49(21), 3680-3683. Link

-

Haubenreisser, S., & Niggemann, M. (2011).[4] Calcium-Catalyzed Direct Substitution of Allylic, Benzylic, and Propargylic Alcohols.[1] Advanced Synthesis & Catalysis, 353(2-3), 469-474. Link

-

Lebœuf, D., & Gandon, V. (2014). Calcium(II) and Other Alkaline-Earth Metal Salts as Lewis Acid Catalysts in Organic Synthesis.[5][6] ACS Catalysis, 4(9), 3061-3079. Link

-

Bauer, J., & Niggemann, M. (2014). Calcium-Catalyzed Hydroarylation of Alkenes. Chemical Communications, 50, 6633-6636. Link

-

Kobayashi, S., et al. (2002). Rare-Earth Metal Triflates in Organic Synthesis. Chemical Reviews, 102(6), 2227-2302. (Contextual reference for metal triflates). Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. mt.com [mt.com]

- 3. Calcium-catalyzed carboarylation of alkynes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. BJOC - Development and mechanistic studies of calcium–BINOL phosphate-catalyzed hydrocyanation of hydrazones [beilstein-journals.org]

- 5. Calcium-based Lewis acid catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

protocol for Ca(NTf2)2 catalyzed sulfonamide synthesis.

Application Note: Calcium Triflimide [Ca(NTf₂)₂]-Catalyzed SuFEx for Sulfonamide Synthesis

Executive Summary & Strategic Rationale

The synthesis of sulfonamides is a cornerstone of medicinal chemistry, traditionally relying on the reaction of sulfonyl chlorides with amines.[1] While effective, sulfonyl chlorides are moisture-sensitive, hydrolytically unstable, and often incompatible with sensitive functional groups.

This protocol details the Calcium Bis(trifluoromethanesulfonyl)imide [Ca(NTf₂)₂] catalyzed synthesis of sulfonamides , a method that unlocks the use of Sulfonyl Fluorides . Unlike their chloride counterparts, sulfonyl fluorides are thermodynamically stable and resistant to reduction/hydrolysis, yet they remain kinetically inert until activated.

Why Ca(NTf₂)₂?

-

Hard Lewis Acid Activation: The Ca²⁺ center, made highly electrophilic by the electron-withdrawing triflimide (NTf₂⁻) counterions, activates the S–F bond without the need for harsh transition metals.

-

Green & Robust: Calcium is abundant, non-toxic, and the catalyst is air/moisture stable, allowing reactions to proceed under ambient atmosphere.

-

Selectivity: This protocol enables "SuFEx" (Sulfur-Fluoride Exchange) chemistry, allowing sulfonyl fluorides to be carried through multi-step synthesis before selective activation.

Mechanistic Insight & Reaction Logic

The efficacy of this protocol relies on the specific coordination environment of the Calcium(II) center. Unlike traditional base-mediated substitutions, this reaction is driven by Lewis Acid Activation .

The Catalytic Cycle

-

Activation: The Ca(NTf₂)₂ complex coordinates to the sulfonyl fluoride.[2] While the exact binding mode is debated (O-binding vs. F-binding), the net effect is a significant increase in electrophilicity at the sulfur center.

-

Nucleophilic Attack: The amine nucleophile attacks the activated sulfur center.

-

Elimination: A proton transfer and elimination of HF (scavenged by excess amine or base) regenerates the catalyst and releases the sulfonamide.

Critical Variable: Solvent Choice Literature (Ball et al.) indicates that tert-Amyl Alcohol (t-amylOH) is the superior solvent. It solubilizes the catalyst while being bulky enough to minimize competitive coordination to the Ca²⁺ center, unlike smaller alcohols or highly coordinating solvents like DMSO.

Figure 1: Catalytic cycle for Ca(NTf₂)₂ mediated activation of sulfonyl fluorides.[2][3][4]

Experimental Protocol

Reagents & Equipment

-

Catalyst: Calcium bis(trifluoromethanesulfonyl)imide [Ca(NTf₂)₂] (95%+ purity).

-

Substrate: Aryl or Alkyl Sulfonyl Fluoride (1.0 equiv).

-

Nucleophile: Primary or Secondary Amine (1.2 – 2.0 equiv).

-

Solvent: tert-Amyl Alcohol (t-amylOH) [Anhydrous preferred but not strictly required].

-

Base (Optional): Triethylamine (Et₃N) or DABCO (if amine is precious and cannot be used in excess).

Standard Operating Procedure (SOP)

Step 1: Reaction Setup

-

In a 1-dram vial or round-bottom flask equipped with a magnetic stir bar, charge Sulfonyl Fluoride (0.5 mmol, 1.0 equiv).

-

Add Ca(NTf₂)₂ (0.05 mmol, 10 mol%).

-

Note: For highly reactive amines, 5 mol% may suffice. For sterically hindered substrates, increase to 20 mol%.

-

-

Add t-amylOH (1.0 mL, 0.5 M concentration relative to sulfonyl fluoride).

-

Add the Amine (1.0 mmol, 2.0 equiv).

-

Alternative: Use 1.0 equiv Amine + 1.2 equiv Et₃N if the amine is the limiting reagent.

-

Step 2: Reaction

-

Seal the vessel (a standard screw cap is sufficient; inert atmosphere is not strictly necessary but good practice).

-

Stir at Room Temperature (23 °C) .

-

Monitor: Check reaction progress via TLC or LC-MS at 1 hour.

-

Checkpoint: Most reactions complete within 2–12 hours. If conversion is <50% at 4 hours, heat to 60 °C .

-

Step 3: Workup & Purification

-

Dilute the reaction mixture with Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

-

Wash with 1M HCl (to remove excess amine/calcium salts) followed by Brine.

-

Caution: If the product is acid-sensitive (e.g., pyridine derivatives), wash with saturated NH₄Cl instead.

-

-

Dry the organic phase over Na₂SO₄, filter, and concentrate in vacuo.

-

Purify via silica gel flash chromatography (typically Hexanes/EtOAc gradients).

Data Summary & Substrate Scope

The following table summarizes expected yields based on the electronic and steric nature of the substrates (aggregated from Ball et al. datasets).

| Sulfonyl Fluoride Type | Amine Type | Conditions | Typical Yield | Notes |

| Electron-Deficient Aryl | Primary Alkyl | RT, 2-4 h | 90-98% | Highly reactive; catalyst ensures speed. |

| Electron-Rich Aryl | Primary Alkyl | 60 °C, 12 h | 80-92% | Requires heat; e-rich S center is less electrophilic. |

| Alkyl (Aliphatic) | Secondary Cyclic | RT, 6 h | 85-95% | Works well with morpholine/piperidine. |

| Heteroaryl (Pyridine) | Aniline | 60 °C, 24 h | 70-85% | Ca(II) may coordinate to pyridine N; requires higher catalyst load (20%). |

| Sterically Hindered | Primary Alkyl | 80 °C, 24 h | 50-75% | Ortho-substitution on sulfonyl fluoride slows reaction significantly. |

Advanced Variation: Silyl Amine Protocol (2024 Update)

For sensitive substrates or when generating HF salts is detrimental, the protocol can be adapted to use Silyl Amines (e.g., TMS-Morpholine).

-

Reagents: Sulfonyl Fluoride (1.0 equiv), Silyl Amine (1.2 equiv).

-

Catalyst System: Ca(NTf₂)₂ (10 mol%) + DABCO (50 mol%) .[5]

-

Mechanism: Silicon acts as a "fluoride trap," driving the equilibrium forward by forming the strong Si-F bond.

-

Benefit: Eliminates the formation of acidic HF salts; often higher yielding for difficult substrates.

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| Low Conversion (<20%) | Catalyst Poisoning | Ensure amine is not a strong chelator (e.g., ethylene diamine). Increase catalyst to 20 mol%. |

| Catalyst Insoluble | Wrong Solvent | Ensure t-amylOH is used. Toluene or THF are poor solvents for this specific transformation. |

| Starting Material Remains | Kinetic Stability | Heat to 60–80 °C. Sulfonyl fluorides are thermally stable and can withstand this heat. |

| Product Degradation | Acidic Workup | Skip HCl wash. Use neutral aqueous wash or direct purification. |

References

-

Sulfonamide Synthesis via Calcium Triflimide Activ

-

Lewis Acid-C

- Source: Organic Letters (2024)

- Significance: Expands the protocol to include silyl amines and DABCO co-c

-

URL:[Link]

-

Calcium-Based Lewis Acid C

- Source: Chemical Reviews (Contextual Grounding)

- Significance: General review of Calcium catalysis, validating the "Hard Lewis Acid" character of Ca(NTf₂)₂.

-

URL:[Link]

Sources

- 1. Green Synthesis of Sulfonamide Derivatives Using Natural Catalysts: Evaluation of Antimicrobial and Anticancer Activities [ajgreenchem.com]

- 2. Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. SuFEx Activation with Ca(NTf2)2: A Unified Strategy to Access Sulfamides, Sulfamates, and Sulfonamides from S(VI) Fluorides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

Application Note: Calcium-Catalyzed SuFEx – A Unified Protocol for Activating Sulfonyl Fluorides

[1][2][3][4]

Executive Summary

The Sulfur-Fluoride Exchange (SuFEx) reaction has emerged as a premier "click" chemistry modality due to the unique stability-reactivity profile of the sulfur(VI) fluoride bond. While traditional SuFEx often relies on silicon-mediated activation or harsh conditions, the use of Calcium bis(trifluoromethanesulfonyl)imide [Ca(NTf2)2] represents a paradigm shift. This Lewis acid catalyst, particularly when paired with the base DABCO, enables the room-temperature activation of stubborn S(VI) fluorides—including sulfonyl fluorides , fluorosulfates , and sulfamoyl fluorides —toward amine nucleophiles.[1]

This guide details the "Unified Strategy" developed by the Ball and am Ende groups, providing a robust, field-proven protocol for synthesizing sulfonamides, sulfamates, and sulfamides under mild conditions.

Mechanistic Principles & Rationale

The Activation Challenge

Sulfonyl fluorides (–SO₂F) are kinetically stable, resisting hydrolysis and reduction. To react with nucleophiles, the S–F bond typically requires activation. Traditional methods use silyl ethers (Si–F interaction) or high heat.

The Calcium Solution

Ca(NTf2)2 acts as a "hard" Lewis acid.[2] Its efficacy stems from the extreme electron-withdrawing nature of the triflimide (NTf2) ligands, which renders the Calcium center highly electrophilic (Lewis acidic) without being oxophilic enough to be instantly deactivated by trace moisture (though anhydrous conditions are preferred for consistency).

The Dual-Activation Mechanism:

-

Electrophile Activation: Ca²⁺ coordinates to the sulfonyl oxygens and the fluorine atom, polarizing the S–F bond and making the sulfur center more electrophilic.

-

Nucleophile Activation: DABCO (1,4-diazabicyclo[2.2.2]octane) acts as a Brønsted base, deprotonating or activating the amine nucleophile.[2][3]

-

Turnover/Stoichiometry: While catalytic turnover (10 mol%) is possible for highly reactive substrates or specific silyl-amine couplings, the "Unified Protocol" often employs stoichiometric Ca(NTf2)2 (1.1 equiv) to drive the reaction to completion for less reactive substrates like sulfamoyl fluorides, overcoming product inhibition (stable Ca–F complex formation).

Mechanistic Pathway Diagram

Caption: Dual activation pathway where Ca(NTf2)2 polarizes the S-F bond while DABCO activates the incoming amine.

Experimental Protocols

Protocol A: The "Unified" Room Temperature Method (Standard)

Best for: Diverse scope including sulfamoyl fluorides, fluorosulfates, and unreactive amines.

Reagents:

-

Substrate: Sulfonyl Fluoride / Fluorosulfate / Sulfamoyl Fluoride (1.0 equiv)

-

Nucleophile: Amine (1.1 – 1.2 equiv)

-

Catalyst/Promoter: Ca(NTf2)2 (1.1 equiv)[4]

-

Base: DABCO (1.5 equiv)[4]

-

Solvent: THF (Anhydrous, 0.5 M concentration)

Step-by-Step Workflow:

-

Preparation: In a glovebox or under nitrogen atmosphere, weigh Ca(NTf2)2 (1.1 equiv) into a reaction vial.

-

Note: Ca(NTf2)2 is hygroscopic. Handle quickly or use a glovebox.

-

-

Solubilization: Add anhydrous THF to the vial.

-

Reactant Addition: Add the S(VI) Fluoride (1.0 equiv) followed by the Amine (1.1 equiv).[4]

-

Initiation: Add DABCO (1.5 equiv) in one portion.

-

Observation: The reaction mixture may become heterogeneous or change color depending on the amine.

-

-

Incubation: Stir at Room Temperature (23 °C) .

-

Time: Typically 1–4 hours. (Sulfonyl fluorides are fast; Sulfamoyl fluorides may take longer).

-

-

Monitoring (Self-Validation): Check via TLC or LCMS.

-

Key Indicator: Disappearance of the S(VI)-F peak.

-

-

Workup:

-

Dilute with EtOAc.

-

Wash with 1M HCl (to remove DABCO and excess amine) and Brine.

-

Dry over Na2SO4, filter, and concentrate.

-

-

Purification: Flash column chromatography (typically Hexanes/EtOAc).

Protocol B: Catalytic Variant for Highly Reactive Substrates

Best for: Simple aryl sulfonyl fluorides and electron-rich amines.

-

Catalyst Loading: 10–20 mol% Ca(NTf2)2

-

Base: 1.5 equiv DABCO[4]

-

Conditions: Same as above, but reaction times may extend to 12–24 hours.

-

Note: If conversion stalls, spike with additional catalyst to overcome Ca-F product inhibition.

Workflow Diagram

Caption: Step-by-step workflow for the stoichiometric Ca(NTf2)2 mediated SuFEx reaction.

Data Summary & Substrate Scope

The following table summarizes the reactivity differences between S(VI) fluoride classes using this protocol.

| Substrate Class | Structure | Reactivity | Ca(NTf2)2 Requirement | Typical Yield |

| Sulfonyl Fluoride | R-SO₂-F | High | Catalytic (10%) or Stoich. | >90% |

| Fluorosulfate | Ar-O-SO₂-F | Medium | Stoichiometric (1.1 eq) | 85-98% |

| Sulfamoyl Fluoride | R₂N-SO₂-F | Low (Challenging) | Stoichiometric (1.1 eq) | 70-95% |

Comparison with Traditional Methods:

-

Thermal: Requires >60–100 °C, often fails for sulfamoyl fluorides.

-

Silyl-SuFEx: Requires silyl-amine partners; Ca(NTf2)2/DABCO works with free amines.

Troubleshooting & Self-Validation

To ensure scientific integrity, every experiment must be self-validating. Use these checkpoints:

-

Reagent Quality: Ca(NTf2)2 must be a free-flowing white powder. If it is clumpy or sticky, it has absorbed water. Dry under vacuum at 100 °C for 4 hours before use.

-

19F NMR Monitoring: The most definitive check.

-

Starting Material: Sulfonyl fluorides typically appear around +65 ppm.

-

Product: The signal should disappear completely.

-

Side Product: Free fluoride (F-) or Ca-F species may appear around -120 to -150 ppm.

-

-

Stalled Reaction: If the reaction stalls at 50% conversion, it indicates "product inhibition" (the Ca catalyst is bound to the fluoride byproduct).

-

Fix: Add another 0.5 equiv of Ca(NTf2)2.

-

References

-

Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides Source: Organic Letters (2018) Significance:[5] The foundational paper establishing Ca(NTf2)2 as a Lewis acid for SuFEx.[4][6] URL:[Link]

-

SuFEx Activation with Ca(NTf2)2: A Unified Strategy to Access Sulfamides, Sulfamates, and Sulfonamides Source: Organic Letters (2020) Significance: Describes the optimized "Unified Protocol" using Ca(NTf2)2 and DABCO at room temperature. URL:[Link][7]

-

Calcium Bistriflimide-Mediated Sulfur(VI)–Fluoride Exchange (SuFEx): Mechanistic Insights Source: Inorganic Chemistry (2022) Significance:[4][6][8][2][3][5][9] Detailed study on the mechanism, resting states, and activation barriers.[3][10] URL:[Link][3]

-

Lewis Acid-Catalyzed Sulfur Fluoride Exchange Source: Organic Letters (2024) Significance:[9] Recent advancement using silyl amines to enable lower catalyst loading. URL:[Link]

Sources

- 1. SuFEx Activation with Ca(NTf2)2: A Unified Strategy to Access Sulfamides, Sulfamates, and Sulfonamides from S(VI) Fluorides [organic-chemistry.org]

- 2. scholarship.claremont.edu [scholarship.claremont.edu]

- 3. Calcium Bistriflimide-Mediated Sulfur(VI)-Fluoride Exchange (SuFEx): Mechanistic Insights toward Instigating Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chemrxiv.org [chemrxiv.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. theballlab.com [theballlab.com]

- 8. SuFEx Activation with Ca(NTf2)2: A Unified Strategy to Access Sulfamides, Sulfamates, and Sulfonamides from S(VI) Fluorides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Lewis Acid-Catalyzed Sulfur Fluoride Exchange [organic-chemistry.org]

- 10. researchgate.net [researchgate.net]

Troubleshooting & Optimization

improving the catalytic efficiency of Calcium(II) Bis(trifluoromethanesulfonyl)imide

Technical Support Center: Calcium(II) Bis(trifluoromethanesulfonyl)imide Catalysis

Topic: Improving the Catalytic Efficiency of Ca(NTf2)2 Role: Senior Application Scientist Status: Active System Version: 2.4 (Current Best Practices)

Introduction: The "Hidden Giant" of Main Group Catalysis

Welcome to the technical hub for this compound [Ca(NTf2)2]. You are likely here because your reaction is stalling, your yields are inconsistent, or you are attempting to replace a transition metal (like Au(I) or Pt(II)) with this sustainable main-group alternative.

Ca(NTf2)2 is not merely a "Lewis Acid"; it is a super-electrophile in disguise . Its efficiency is dictated by a delicate balance between ion-pairing dynamics and ligand exchange rates . Unlike transition metals, calcium lacks orbital directionality (d-orbitals are inaccessible), meaning its catalysis relies entirely on charge density and steric environment.

This guide moves beyond basic textbook definitions to address the specific kinetic bottlenecks—solvation, aggregation, and product inhibition—that kill catalytic efficiency in the lab.

Module 1: The Solvation Trap (Troubleshooting Activity)

User Query: "My reaction works in literature reports using Nitromethane, but I need to use DCM or Toluene for solubility reasons. My yield dropped from 90% to 15%. Why?"

Technical Diagnosis:

You are experiencing Ion-Pair Induced Deactivation .

The catalytic activity of Ca(NTf2)2 is inversely proportional to the tightness of the ion pair between

-

In Polar Non-Coordinating Solvents (Nitromethane): The high dielectric constant (

) separates the ions, exposing the "naked" -

In Non-Polar Solvents (DCM, Toluene): The ions form tight contact pairs or higher-order aggregates. The

anions shield the calcium center, drastically reducing its electrophilicity.

The Fix: Solvation Engineering If you cannot use Nitromethane (due to safety or solubility), you must artificially induce ion separation.

| Solvent System | Dielectric Constant ( | Catalyst State | Relative Rate ( | Recommendation |

| Nitromethane | 35.9 | Free Ions (Active) | 100 (Reference) | Gold Standard |

| Dichloromethane | 8.9 | Contact Ion Pairs | ~10-20 | Avoid unless using additives |

| Toluene | 2.4 | Aggregates (Inactive) | < 1 | Critical Failure |

| DCM + HFIP | Mixed | H-Bond Assisted | 150+ | Optimization Strategy |

Pro-Tip: Add Hexafluoroisopropanol (HFIP) .

Adding 2-5 equivalents of HFIP relative to the substrate can "supercharge" the acidity. HFIP hydrogen-bonds to the

Module 2: The "PF6 Effect" (Boosting Turnover)

User Query: "The reaction starts fast but stops at 50% conversion. Adding more catalyst doesn't help. Is the catalyst dying?"

Technical Diagnosis: This is classic Product Inhibition . Calcium is oxophilic and azophilic. If your product contains an amide, ester, or alcohol, it likely binds to the calcium center stronger than the starting material. The catalyst isn't dead; it's "poisoned" by your product.

The Fix: The Hexafluorophosphate (PF6) Additive Strategy

Research (e.g., by Niggemann et al.) has shown that adding an inert salt like

Mechanism of Action:

-

Ligand Exchange: The bulky

anion is non-coordinating but alters the ionic strength, facilitating the release of the sticky product from the Calcium center. -

Aggregation Breaking: It breaks up inactive Ca-dimers formed during the reaction.

Visualizing the Rescue Mechanism:

Figure 1: The "PF6 Rescue" Mechanism. The red path indicates the catalytic stall caused by product inhibition. The green path shows how ammonium salts facilitate the displacement of the product, regenerating the active catalyst.

Module 3: Moisture Tolerance vs. Management

User Query: "Papers say Ca(NTf2)2 is 'water-tolerant,' but my results are irreproducible on humid days."

Technical Diagnosis:

"Water-tolerant" is a relative term comparing Calcium to Titanium or Aluminum Lewis acids (which explode or decompose instantly). Ca(NTf2)2 does not decompose in water, but water is a better ligand than your substrate .

If water is present, it occupies the coordination sites (

The Protocol: Strict Drying (Self-Validating) Do not rely on the "tolerance" claim for difficult reactions.

-

Pre-Drying: Dry the Ca(NTf2)2 salt under high vacuum (10^-2 mbar) at 150°C for 4 hours . The salt is thermally stable up to >300°C.

-

Validation: The white powder should become free-flowing. If it is clumpy, it is still hydrated.

-

-

In-Situ Scavenging: Add 3Å Molecular Sieves (activated) directly to the reaction vessel.

-

Note: Avoid 4Å or 5Å sieves if your substrate is small, as they might trap the reactant.

-

Experimental Protocol: High-Efficiency Hydroamination

Context: Intramolecular hydroamination of unactivated alkenes (a benchmark reaction).

Reagents:

-

Substrate: Amino-alkene (1.0 equiv)

-

Catalyst: Ca(NTf2)2 (5 mol%)

-

Additive:

(5 mol%) -

Solvent: Nitromethane (

) or DCM with HFIP (4:1 ratio).

Step-by-Step Workflow:

-

Catalyst Activation: In a glovebox or under Ar flow, weigh Ca(NTf2)2 (5 mol%) and

(5 mol%) into a flame-dried Schlenk tube.-

Why? The 1:1 ratio of additive to catalyst is crucial for the "salt effect."

-

-

Solvation: Add anhydrous Nitromethane (0.5 M concentration relative to substrate).

-

Check: The solution should be clear. Cloudiness indicates wet solvent or poor salt quality.

-

-

Initiation: Add the substrate via syringe. Seal the tube. Heat to 60°C (if unactivated) or RT (if activated).

-

Monitoring (The "Stall Check"): Monitor via GC-MS or NMR at 1 hour.

-

Troubleshoot: If conversion is <10%, add HFIP (2 equiv). This acts as a hydrogen-bond donor to the anion, loosening the ion pair further.

-

FAQ: Rapid Fire Troubleshooting

Q: Can I use Ca(OTf)2 instead of Ca(NTf2)2? A: Generally, No . The triflate (OTf) anion is more coordinating than the triflimide (NTf2) anion. In difficult reactions, Ca(OTf)2 will show significantly lower turnover frequencies because the cation is less "naked."

Q: My product is acid-sensitive. Will Ca(NTf2)2 destroy it?

A: It might. While Ca(NTf2)2 is a Lewis Acid, trace hydrolysis can generate

-

Fix: Add a solid base buffer like 2,6-di-tert-butylpyridine (DTBP). It scavenges protons without binding to the bulky Calcium center.

Q: How do I remove the catalyst after the reaction?

A: A simple aqueous wash (saturated

References

-

Niggemann, M., & Meel, M. J. (2018). Calcium-Catalyzed Hydroamination. Angewandte Chemie International Edition.

-

Lebœuf, D., & Gandon, V. (2020). Exploiting hexafluoroisopropanol (HFIP) in Lewis and Brønsted acid-catalyzed reactions. Chemical Communications.

-

Mahajan, A. A., &bc; Scheidt, K. A. (2022). Calcium Bistriflimide-Mediated Sulfur(VI)–Fluoride Exchange (SuFEx).[1][2] Inorganic Chemistry.

-

Boumekla, Y., et al. (2022).[3] Calcium-catalysed synthesis of amines through imine hydrosilylation. RSC Advances.

Sources

Technical Support Center: Managing the Hygroscopic Nature of Calcium Triflimide (Ca(TFSI)₂)

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenge of Moisture

Calcium triflimide, or Calcium bis(trifluoromethanesulfonyl)imide (Ca(TFSI)₂), is a salt with significant potential in various advanced applications, including as an electrolyte in next-generation calcium-ion batteries and as a mild Lewis acid catalyst in organic synthesis.[1] Its high thermal and electrochemical stability makes it an attractive component for these demanding systems. However, the efficacy of Ca(TFSI)₂ is intrinsically linked to its anhydrous state. The compound is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere. This absorbed water can have significant detrimental effects on experimental outcomes, leading to inconsistent results, degradation of materials, and poor electrochemical performance.[2][3][4]

This guide provides a comprehensive, question-and-answer-based resource for managing the hygroscopic nature of Ca(TFSI)₂. It combines fundamental principles with practical, field-proven protocols to ensure the integrity and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: What makes Calcium Triflimide so hygroscopic?

A1: The hygroscopicity of Ca(TFSI)₂ stems from the strong interaction between the calcium cation (Ca²⁺) and water molecules. The high charge density of the divalent Ca²⁺ ion makes it a powerful Lewis acid, readily coordinating with the lone pairs of electrons on the oxygen atom in water. While the large bis(trifluoromethanesulfonyl)imide (TFSI⁻) anion is considered weakly coordinating, the overall salt structure has a strong affinity for water, leading to the absorption of atmospheric moisture to form hydrates.[5][6]

Q2: I just received a new bottle of "anhydrous" Ca(TFSI)₂. How should I store it?

A2: Even if purchased as anhydrous, immediate and proper storage is critical to prevent moisture contamination.

-

Unopened Containers: Store the factory-sealed container inside a desiccator or, ideally, within an inert atmosphere glovebox (<1 ppm H₂O, <1 ppm O₂). The primary seal is robust, but secondary containment in a dry environment provides an essential safeguard.

-

Opened Containers: Once opened, the entire container must be stored exclusively inside an inert atmosphere glovebox.[7][8] Never store an opened container on the benchtop, even for short periods, as significant water uptake can occur rapidly.[4] Any portion of the salt removed from the container should be used immediately or stored in a tightly sealed vial within the glovebox.

Q3: Can I handle Ca(TFSI)₂ on an open lab bench?

A3: No. Open-bench handling of Ca(TFSI)₂ is strongly discouraged for any application requiring anhydrous conditions. The material will begin to absorb atmospheric moisture immediately, compromising its purity. All weighing and transfer operations for moisture-sensitive experiments should be performed inside a glovebox with a continuously monitored and maintained inert atmosphere.[9][10]

Q4: What are the consequences of water contamination in my experiments?

A4: The impact of water contamination can be severe and multifaceted:

-

In Electrochemistry: For battery applications, water is electrochemically active and will narrow the stable operating voltage window of the electrolyte.[4][11] It can react with the highly reductive calcium metal anode, leading to the formation of passivating layers, consumption of active material, and rapid cell failure.[2] This results in poor cycling performance, low coulombic efficiency, and increased cell impedance.[3]

-

In Catalysis: As Ca(TFSI)₂ often functions as a Lewis acid, water can act as a competing Lewis base, coordinating to the calcium center and deactivating the catalyst.[1] This can lead to lower reaction yields, altered selectivity, and inconsistent reaction kinetics.

-

Physical Changes: Absorbed moisture will cause the fine powder to clump and cake, making accurate weighing and uniform dissolution difficult.[7][8]

Troubleshooting Guide

Problem 1: My Ca(TFSI)₂ powder, which was once free-flowing, is now clumpy and difficult to handle.

-

Cause: This is a definitive sign of significant water absorption. The clumping is caused by the formation of hydrates and the adhesion of particles via capillary water.

-

Solution: The material must be rigorously dried before use. Simply placing it in a desiccator is insufficient. A high-temperature vacuum drying protocol is required to remove the absorbed water. See the Detailed Protocols section below for a step-by-step procedure.

-

Validation: After drying, the powder should return to a free-flowing state. For critical applications, the water content should be verified using Karl Fischer titration, which is a highly sensitive method for quantifying trace amounts of water.[3][12]

Problem 2: My electrochemical cell (e.g., a Ca-ion battery) shows a rapid drop in performance and poor cycling stability.

-

Cause: While several factors can cause cell failure, water contamination in the electrolyte is a primary suspect. Trace moisture can initiate a cascade of parasitic reactions at the electrode surfaces.[3]

-

Troubleshooting Steps:

-

Verify Glovebox Integrity: Check the glovebox's oxygen and moisture sensor logs. Ensure that levels have been consistently maintained below 1 ppm.[13]

-

Re-evaluate Material Handling: Review your entire workflow. Were all components (solvents, separator, electrodes) rigorously dried and handled under inert conditions? Porous materials like separators and electrode coatings can be significant sources of moisture.[3][10]

-

Dry the Ca(TFSI)₂: If there is any doubt about the dryness of the salt, perform the vacuum drying protocol outlined below.

-

Dry the Solvents: Ensure that the electrolyte solvents are of high purity and have been dried over molecular sieves or by another appropriate method. The water content of the final electrolyte solution should be confirmed by Karl Fischer titration.[12][14]

-

Problem 3: My catalytic reaction is sluggish or fails to proceed to completion.

-

Cause: Water is likely competing with your substrate for the active sites on the Ca(TFSI)₂ catalyst, effectively inhibiting its Lewis acidity.[1]

-

Solution:

-

Dry the Catalyst: Dry the Ca(TFSI)₂ using the high-temperature vacuum protocol.

-

Dry All Reagents and Solvents: Ensure that your substrate and solvent are anhydrous. Solvents should be passed through activated alumina columns or distilled from an appropriate drying agent.

-

Perform Reaction Under Inert Atmosphere: Assemble the reaction under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques) to prevent the introduction of moisture during the experiment.

-

Detailed Protocols & Data

Protocol 1: High-Temperature Vacuum Drying of Calcium Triflimide

This protocol is essential for restoring Ca(TFSI)₂ that has been exposed to moisture or for pre-treating new material for highly sensitive applications.

-

Preparation: Place the Ca(TFSI)₂ powder in a clean, dry borosilicate glass vessel (e.g., a round-bottom flask or a Büchner funnel with a glass frit). Spread the powder into a thin layer to maximize surface area.

-

Apparatus: Place the vessel inside a vacuum oven equipped with a temperature controller and a connection to a high-vacuum line (pressure ≤ 10⁻² mbar). A cold trap (e.g., liquid nitrogen) should be placed between the oven and the vacuum pump to protect the pump from any volatile off-gassing.

-

Drying Cycle:

-

Begin by applying vacuum at room temperature for 1-2 hours to remove any loosely bound surface moisture.

-

Slowly increase the temperature to the target value while maintaining a high vacuum. This gradual heating prevents the powder from being ejected due to rapid water desorption.

-

Hold at the final drying temperature under dynamic vacuum for an extended period.

-

-

Cooling and Storage: After the drying period, turn off the heat and allow the oven to cool completely to room temperature while still under vacuum. Breaking the vacuum while the salt is hot will lead to rapid re-absorption of moisture. Once cool, transfer the vessel directly into an inert atmosphere glovebox before venting to the inert gas.

Table 1: Recommended Drying Parameters for Ca(TFSI)₂

| Parameter | Recommended Value | Rationale & Causality |

| Temperature | 120–150 °C | This temperature range provides sufficient thermal energy to break the coordination bonds between water and the Ca²⁺ ion without causing thermal decomposition of the TFSI⁻ anion (Melting point >300 °C). |

| Vacuum Level | ≤ 10⁻² mbar | A high vacuum is critical to lower the boiling point of water and to efficiently remove desorbed water molecules from the oven, driving the equilibrium towards the anhydrous state. |

| Drying Time | 12–24 hours | An extended period under dynamic vacuum is necessary to ensure the complete removal of water, especially from the bulk of the material. Shorter times may only remove surface moisture.[10] |

Protocol 2: Workflow for Handling Ca(TFSI)₂ in a Glovebox

This protocol ensures that the anhydrous integrity of the salt is maintained throughout the experimental process.

-

Pre-Entry Preparation: All glassware, spatulas, and other equipment must be thoroughly dried before being introduced into the glovebox. A common practice is to bake them in a laboratory oven (e.g., at 120 °C) overnight and then transfer them into the glovebox antechamber while still warm.[13]

-

Antechamber Cycling: Use the glovebox antechamber to introduce the dried equipment and the sealed container of Ca(TFSI)₂. Perform a minimum of three vacuum-refill cycles, evacuating the antechamber to a low pressure and refilling with the glovebox's inert gas.[15] This process removes the vast majority of air and moisture from the surfaces of the items.

-

Working Inside the Glovebox:

-

Allow the Ca(TFSI)₂ container to thermally equilibrate to the glovebox atmosphere before opening to prevent condensation.

-

Use clean, dried spatulas for transfers.

-

Weigh the salt on an analytical balance located inside the glovebox.

-

Immediately and tightly re-seal the main Ca(TFSI)₂ container after use.

-

Clean up any spills immediately using appropriate wipes. Fine powders can damage circulation pumps and contaminate the atmosphere.[15]

-

Visualized Workflow

The following diagram illustrates the decision-making and handling process for Ca(TFSI)₂ from receipt to experimental use.

Caption: Workflow for handling Calcium Triflimide.

References

-

Ingredi. Calcium Chloride - A Guide to Handling and Storage.[Link]

-

Ice Salt. Calcium Chloride: Complete Guide to Handling and Storage.[Link]

-

Atmospheric Chemistry and Physics. A comprehensive study of hygroscopic properties of calcium- and magnesium-containing salts: implication for hygroscopicity of mineral dust and sea salt aerosols.[Link]

-

Organic Letters. Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides.[Link]

- Google Patents.Method of drying organic liquid electrolytes.

-

Michigan State University Department of Chemistry. Standard Operating Procedure: Glovebox Operation.[Link]

-

MDPI. Experimental Study on the Combined Effect of Electromagnetic and Electrochemical Processes on Descaling and Anticorrosion.[Link]

-

ACS Publications. Room-Temperature Calcium Plating and Stripping Using a Perfluoroalkoxyaluminate Anion Electrolyte.[Link]

-

ResearchGate. Influence of Water Composition and Substrate on Electrochemical Scaling.[Link]

-

ResearchGate. Drying and moisture resorption behaviour of various electrode materials and separators for lithium-ion batteries.[Link]

-

Atmospheric Chemistry and Physics. A comprehensive study of hygroscopic properties of calcium- and magnesium- containing salts.[Link]

-

Yorlab. Calcium(Ii) Bis(Trifluoromethanesulfonim.[Link]

-

University of Manchester Research Explorer. Effect of water on the electrochemical window and potential limits of room-temperature ionic liquids.[Link]

-

EPFL. Glovebox safety guidelines.[Link]

-

ResearchGate. Effect of Water on the Electrochemical Window and Potential Limits of Room-Temperature Ionic Liquids.[Link]

-

YouTube. How to use the glove box - Chemistry laboratory 2.[Link]

-

PENTA. Calcium fluoride.[Link]

-

ResearchGate. Drying Process of Sulfide‐Based All‐Solid‐State Battery Components—Investigation on Adhesion Strength and Microstructural Changes.[Link]

-

ResearchGate. Investigating Dry Room Compatibility of Chloride Solid-State Electrolytes for Scalable Manufacturing.[Link]

Sources

- 1. Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides [organic-chemistry.org]

- 2. perssongroup.lbl.gov [perssongroup.lbl.gov]

- 3. researchgate.net [researchgate.net]

- 4. research.manchester.ac.uk [research.manchester.ac.uk]

- 5. acp.copernicus.org [acp.copernicus.org]

- 6. acp.copernicus.org [acp.copernicus.org]

- 7. ingredi.com [ingredi.com]

- 8. Calcium Chloride: Complete Guide to Handling and Storage [snowicesalt.com]

- 9. agscientific.com [agscientific.com]

- 10. ossila.com [ossila.com]

- 11. researchgate.net [researchgate.net]

- 12. US20060138056A1 - Method of drying organic liquid electrolytes - Google Patents [patents.google.com]

- 13. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 14. metrohm.com [metrohm.com]

- 15. chem.tamu.edu [chem.tamu.edu]

avoiding catalyst poisoning in Ca(NTf2)2 reactions

Here is the technical support center you requested.

From the desk of the Senior Application Scientist

Welcome to the technical support guide for Calcium bis(trifluoromethanesulfonyl)imide (Ca(NTf₂)₂). As a remarkably versatile and eco-friendly Lewis acid catalyst, Ca(NTf₂)₂ has found broad application in organic synthesis, from Friedel-Crafts reactions to the increasingly important Sulfur(VI) Fluoride Exchange (SuFEx) chemistry.[1][2] Its high stability towards air and moisture compared to other Lewis acids makes it an attractive choice.[3] However, like any catalyst, its performance can be compromised by deactivation or "poisoning," leading to frustratingly low yields or stalled reactions.

This guide is designed for researchers, chemists, and drug development professionals. It moves beyond simple protocols to explain the causality behind catalyst deactivation and provides field-proven troubleshooting strategies to help you identify, prevent, and overcome catalyst poisoning in your Ca(NTf₂)₂-mediated reactions.

Section 1: Understanding Ca(NTf₂)₂ Catalysis and Deactivation

This section provides the foundational knowledge of how Ca(NTf₂)₂ works and the primary ways its activity is diminished.

Q: How does Ca(NTf₂)₂ function as a Lewis acid catalyst?

A: The catalytic activity of Ca(NTf₂)₂ stems from the Lewis acidic nature of the Ca²⁺ ion. This calcium center can coordinate to Lewis basic sites on a substrate (e.g., the oxygen atoms of a sulfonyl fluoride). This coordination polarizes and activates the substrate, making it more susceptible to nucleophilic attack.[4] The bis(trifluoromethanesulfonyl)imide (NTf₂⁻) anions are large, weakly coordinating, and highly delocalized, which means they do not readily bind back to the calcium center, leaving it available to activate the substrate. This combination of a hard Lewis acid cation and a very weakly coordinating anion is the key to its effectiveness in a range of transformations, including the synthesis of sulfonamides, sulfamides, and sulfamates.[2][5][6]

Q: What is catalyst poisoning, and what is the primary deactivation pathway for Ca(NTf₂)₂?

A: Catalyst poisoning refers to the deactivation of a catalyst by a chemical compound that binds to the active sites, rendering them inactive.[7] This is a chemical deactivation, distinct from physical degradation.[7]

For Ca(NTf₂)₂-catalyzed reactions, particularly in the context of SuFEx chemistry where a fluoride ion (F⁻) is displaced, the primary and most well-documented poisoning pathway is the formation of highly stable and poorly soluble calcium-fluoride species, such as calcium fluoride (CaF₂).[4][8]

The Ca²⁺ ion has a very high affinity for the hard fluoride anion. Once formed, the Ca-F bond is extremely strong, effectively sequestering the Ca²⁺ and removing it from the catalytic cycle. This is a critical reason why many early SuFEx reactions using Ca(NTf₂)₂ required stoichiometric amounts of the calcium salt rather than catalytic quantities.[8] Other potential, though often less severe, poisons include:

-

Water: Can coordinate to the Ca²⁺ center, competing with the substrate.[9]

-

Strongly Coordinating Solvents or Substrates: Molecules with hard Lewis basic sites can bind too tightly to the calcium ion, inhibiting its interaction with the desired substrate.

-

Impurities: Trace impurities in reagents or solvents can act as poisons.[10]

Section 2: Troubleshooting Guide: Diagnosing Catalyst Deactivation

This section provides a systematic approach to identifying the root cause of poor reaction performance.

Q: My reaction is sluggish, stalls, or fails completely. How do I diagnose the problem?

A: A sudden drop in reaction rate or incomplete conversion is the most common symptom of catalyst deactivation.[11] Use the following workflow to systematically diagnose the potential cause.

Sources

- 1. researchgate.net [researchgate.net]

- 2. 95%, powder | Sigma-Aldrich [sigmaaldrich.com]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. SuFEx Activation with Ca(NTf2)2: A Unified Strategy to Access Sulfamides, Sulfamates, and Sulfonamides from S(VI) Fluorides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Catalyst poisoning - Wikipedia [en.wikipedia.org]

- 8. uro.hmc.edu [uro.hmc.edu]

- 9. Understanding the impact of water on the catalytic activity and stability – Carine Michel [perso.ens-lyon.fr]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

impact of temperature on Ca(NTf2)2-catalyzed transformations

Topic: Impact of Temperature on Calcium Bis(triflimide) Catalyzed Transformations

Module 1: The Thermal Landscape

Executive Summary: Calcium bis(triflimide) [Ca(NTf2)2] is often marketed as a mild, water-tolerant Lewis acid. However, thermal control is the single most critical variable in defining its catalytic identity. Unlike transition metals (Au, Pt) where temperature primarily drives kinetics, in Ca(NTf2)2 catalysis, temperature dictates the mechanism .

At elevated temperatures (>60°C), especially in non-anhydrous conditions, Ca(NTf2)2 acts as a precatalyst for the in situ generation of HNTf2 (triflimidic acid), a superacid. This creates a "Hidden Brønsted Acid" pathway that can drastically alter chemoselectivity.

Thermal Zones of Operation

| Temperature Zone | Dominant Mode | Key Characteristic | Risk Factor |

| Cryogenic to 0°C | Strict Lewis Acid | Kinetic control. Stabilizes labile intermediates (e.g., carbocations). | Low solubility of catalyst; stalled turnover. |

| Ambient (20-25°C) | Dual Mode | Balanced Lewis acidity. High functional group tolerance. | Variable induction periods based on substrate sterics. |

| Elevated (60-120°C) | Assisted / Brønsted | Thermodynamic control. Activation of unreactive alkenes/alcohols. | Hydrolysis Risk: Generation of HNTf2; acid-labile group cleavage. |

Module 2: Troubleshooting Guide

Scenario A: "My reaction yield fluctuates seasonally or between lab batches."

Diagnosis: Thermal-Moisture Coupling. Ca(NTf2)2 is hygroscopic. If your lab temperature fluctuates (e.g., summer heat vs. AC cooling), the rate of catalyst hydration changes.

-

The Causality: At higher ambient temperatures, trace water in the solvent reacts faster with the Ca-center, generating HNTf2. If your reaction relies on pure Lewis acidity (e.g., chemoselective epoxide opening), HNTf2 will degrade the product.

-

The Fix:

-

Standardize reaction temperature using a block heater (even for "Room Temp" reactions) to 25°C.

-

Add 2,6-di-tert-butylpyridine (10 mol%) . This bulky base scavenges trace protons (HNTf2) without inhibiting the bulky Ca(NTf2)2 Lewis acid center.

-